S-2-((5-(4-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
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Overview
Description
S-2-((5-(4-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate: is an organic compound with the molecular formula C13H22N2O4S2 This compound is known for its unique structure, which includes a thiosulfate group, a pyridyloxy group, and an aminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((5-(4-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. One common method includes the reaction of 4-methyl-2-pyridyl alcohol with 1-bromo-5-chloropentane to form 5-(4-methyl-2-pyridyloxy)pentyl bromide. This intermediate is then reacted with ethylenediamine to produce 2-((5-(4-methyl-2-pyridyloxy)pentyl)amino)ethylamine. Finally, the compound is treated with thiosulfuric acid to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: S-2-((5-(4-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The amino and thiosulfate groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Sulfonate derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted products depending on the reagents used.
Scientific Research Applications
S-2-((5-(4-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-2-((5-(4-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The pyridyloxy group may interact with enzymes and receptors, modulating their activity. The aminoethyl chain provides flexibility and enhances the compound’s ability to interact with different molecular targets.
Comparison with Similar Compounds
- S-2-((5-(4-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen sulfide
- S-2-((5-(4-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen sulfate
Comparison:
- Uniqueness: S-2-((5-(4-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to the presence of the thiosulfate group, which imparts distinct chemical properties and reactivity.
- Chemical Properties: The thiosulfate group provides different reactivity compared to sulfide and sulfate derivatives, making it suitable for specific applications in synthesis and research.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
41287-10-9 |
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Molecular Formula |
C13H22N2O4S2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
4-methyl-2-[5-(2-sulfosulfanylethylamino)pentoxy]pyridine |
InChI |
InChI=1S/C13H22N2O4S2/c1-12-5-7-15-13(11-12)19-9-4-2-3-6-14-8-10-20-21(16,17)18/h5,7,11,14H,2-4,6,8-10H2,1H3,(H,16,17,18) |
InChI Key |
JLHPIYCYMLXDIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)OCCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
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